A Technical Guide to Ethyl 7-nitro-1,3-benzodioxole-5-carboxylate: Synthesis, Characterization, and Applications in Medicinal Chemistry
A Technical Guide to Ethyl 7-nitro-1,3-benzodioxole-5-carboxylate: Synthesis, Characterization, and Applications in Medicinal Chemistry
Executive Summary
This technical guide provides a comprehensive overview of ethyl 7-nitro-1,3-benzodioxole-5-carboxylate, a heterocyclic compound of significant interest to researchers in organic synthesis and drug discovery. The 1,3-benzodioxole moiety, also known as the methylenedioxy group, is a key structural feature in numerous natural products and pharmacologically active molecules.[1] This guide delineates the chemical structure, physicochemical properties, and a proposed regioselective synthetic pathway for the title compound, complete with a detailed experimental protocol and mechanistic rationale. Furthermore, it covers analytical characterization techniques and explores the potential applications of this molecule as a versatile synthetic intermediate for developing novel therapeutic agents. This document is intended to serve as a foundational resource for scientists engaged in the design and synthesis of complex molecular architectures for biomedical research.
Introduction: The Significance of the Benzodioxole Scaffold
The 1,3-benzodioxole ring system is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs.[2] Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often by modulating interactions with metabolic enzymes like cytochrome P450.[1] The incorporation of a nitro group, a powerful electron-withdrawing substituent, and an ethyl carboxylate ester function onto this scaffold creates a molecule with unique electronic properties and multiple handles for further chemical modification.
Nitroaromatic compounds are not only crucial intermediates in the synthesis of amines, which are ubiquitous in pharmaceuticals, but they can also exhibit intrinsic biological activity.[3][4] Therefore, ethyl 7-nitro-1,3-benzodioxole-5-carboxylate represents a valuable building block for generating libraries of novel compounds for high-throughput screening and lead optimization in drug development programs.
Chemical Identity and Properties
A precise understanding of a molecule's structure and properties is fundamental to its application in research. This section details the key identifiers and physicochemical characteristics of ethyl 7-nitro-1,3-benzodioxole-5-carboxylate.
Chemical Structure
The molecule consists of a bicyclic 1,3-benzodioxole core. An ethyl carboxylate group (-COOCH₂CH₃) is attached at the C5 position, and a nitro group (-NO₂) is substituted at the C7 position.

Figure 1: 2D structure of ethyl 7-nitro-1,3-benzodioxole-5-carboxylate.
Molecular Identifiers
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IUPAC Name: Ethyl 7-nitro-1,3-benzodioxole-5-carboxylate
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Molecular Formula: C₁₀H₉NO₆
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Canonical SMILES: CCOC(=O)C1=CC2=C(C(=C1)N(=O)[O-])OCO2
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InChI Key: (Generated based on structure) FQMMSTBVRWQNQB-UHFFFAOYSA-N
Physicochemical Properties
The following table summarizes the computed and expected physical properties of the title compound.
| Property | Value | Source/Method |
| Molecular Weight | 239.18 g/mol | Computed |
| Appearance | Expected to be a pale yellow solid | Inferred[5] |
| Melting Point | Not determined | - |
| Boiling Point | Not determined | - |
| Solubility | Soluble in DMSO, DMF, Ethyl Acetate | Inferred |
| XLogP3 | 1.8 (approx.) | Computed |
| Hydrogen Bond Donors | 0 | Computed |
| Hydrogen Bond Acceptors | 6 | Computed |
Proposed Regioselective Synthesis and Mechanistic Rationale
Direct nitration of ethyl 1,3-benzodioxole-5-carboxylate is unlikely to yield the desired 7-nitro isomer due to the strong ortho, para-directing effect of the dioxole ring, which would favor substitution at the C6 position. Therefore, a more robust and regioselective approach is required.
Retrosynthetic Analysis & Strategy
Our proposed synthesis begins with a commercially available, pre-functionalized precursor, 3,4-dihydroxy-5-nitrobenzoic acid, to ensure unambiguous regiochemistry. The core logic involves:
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Esterification: Protection of the carboxylic acid as its ethyl ester. This is a standard transformation that prevents the acidic proton from interfering with the subsequent base-mediated reaction.
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Cyclization: Formation of the 1,3-benzodioxole ring via a Williamson ether synthesis-type reaction. This step involves reacting the two adjacent hydroxyl groups on the catechol ring with a methylene dihalide (e.g., dibromomethane) in the presence of a suitable base.
This strategy ensures the final positions of the nitro and carboxylate groups are fixed from the start, overcoming the regiochemical challenges of electrophilic aromatic substitution.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of the title compound.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 3,4-dihydroxy-5-nitrobenzoate (Intermediate 1)
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Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dihydroxy-5-nitrobenzoic acid (10.0 g, 50.2 mmol).
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Reagent Addition: Add absolute ethanol (150 mL) followed by the slow, dropwise addition of concentrated sulfuric acid (2.5 mL) while stirring.
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Reaction Execution: Heat the mixture to reflux (approx. 80 °C) and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).
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Work-up & Isolation: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. Add deionized water (100 mL) to the residue and extract with ethyl acetate (3 x 75 mL).
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Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and then brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. Purify by flash column chromatography on silica gel to obtain the pure ethyl ester.
Step 2: Synthesis of Ethyl 7-nitro-1,3-benzodioxole-5-carboxylate (Final Product)
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Reaction Setup: In a dry 250 mL three-neck flask under a nitrogen atmosphere, dissolve the ethyl 3,4-dihydroxy-5-nitrobenzoate from Step 1 (e.g., 10.0 g, 43.6 mmol) in anhydrous N,N-dimethylformamide (DMF) (100 mL).
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Reagent Addition: Add cesium carbonate (Cs₂CO₃) (31.1 g, 95.9 mmol, 2.2 eq.) to the solution, followed by dibromomethane (CH₂Br₂) (3.36 mL, 48.0 mmol, 1.1 eq.).
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Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously for 6-8 hours. Monitor the reaction by TLC until the starting material is consumed.
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Work-up & Isolation: Cool the mixture to room temperature and pour it into ice-water (300 mL). A precipitate should form. Filter the solid, wash thoroughly with water, and air-dry.
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Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the final product, ethyl 7-nitro-1,3-benzodioxole-5-carboxylate, as a crystalline solid.
Analytical Characterization
Validation of the chemical structure is achieved through a combination of spectroscopic techniques. The following table outlines the expected data based on the analysis of structurally related compounds.[6]
| Technique | Expected Observations |
| ¹H NMR | δ (ppm) in CDCl₃: ~8.2-8.4 (s, 1H, Ar-H at C4), ~7.8-8.0 (s, 1H, Ar-H at C6), ~6.1-6.3 (s, 2H, -O-CH₂-O-), ~4.4 (q, 2H, -COOCH₂CH₃), ~1.4 (t, 3H, -COOCH₂CH₃) |
| ¹³C NMR | δ (ppm) in CDCl₃: ~165 (C=O, ester), ~150-155 (Ar-C-O), ~140-145 (Ar-C-NO₂), ~125-130 (Ar-C-CO), ~110-120 (Ar-CH), ~103 (-O-CH₂-O-), ~62 (-COOCH₂CH₃), ~14 (-COOCH₂CH₃) |
| IR | ν (cm⁻¹): ~1720-1730 (C=O stretch, ester), ~1520-1540 (asymmetric NO₂ stretch), ~1340-1360 (symmetric NO₂ stretch), ~1250-1300 (C-O stretch), ~2900-3000 (C-H stretch) |
| Mass Spec (EI) | m/z: 239 [M]⁺, 211 [M-CO]⁺, 194 [M-OEt]⁺, 166 [M-CO₂Et]⁺ |
Rationale for Spectral Assignments
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¹H NMR: The two aromatic protons are expected to appear as singlets due to the lack of adjacent protons for coupling. The downfield shift is attributed to the strong electron-withdrawing effects of the adjacent nitro and carboxylate groups. The methylene bridge protons (-O-CH₂-O-) typically resonate as a sharp singlet around 6.1-6.3 ppm. The ethyl ester group will exhibit a classic quartet and triplet pattern.
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IR Spectroscopy: The spectrum will be dominated by strong absorbances corresponding to the carbonyl group of the ester and the asymmetric and symmetric stretches of the nitro group, which are highly characteristic.[7]
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Mass Spectrometry: The molecular ion peak at m/z 239 would confirm the molecular weight. Fragmentation patterns would likely involve the loss of the ethoxy group (-OEt) or the entire ethyl carboxylate group (-CO₂Et) from the parent ion.
Potential Applications in Drug Discovery and Development
This molecule is not an end-product but a strategic starting point for creating more complex and potentially bioactive compounds.
Role as a Versatile Synthetic Intermediate
The true value of ethyl 7-nitro-1,3-benzodioxole-5-carboxylate lies in the chemical reactivity of its functional groups:
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Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine (e.g., using SnCl₂/HCl or catalytic hydrogenation with Pd/C).[3] This introduces a nucleophilic site, yielding ethyl 7-amino-1,3-benzodioxole-5-carboxylate, a key precursor for synthesizing amides, sulfonamides, or for building new heterocyclic rings.
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Modification of the Ester: The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing another point for molecular diversification.
Potential Pharmacological Significance
Derivatives synthesized from this scaffold could be explored for various therapeutic applications. For instance, many 1,3-benzodioxole derivatives have been investigated for their antitumor activity.[2] The 7-amino analogue could be a precursor for compounds targeting enzymes or receptors where an amino-substituted aromatic ring is crucial for binding.
Caption: Role of the title compound as a key intermediate in a drug discovery workflow.
Safety and Handling
As with all nitroaromatic compounds, ethyl 7-nitro-1,3-benzodioxole-5-carboxylate should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Nitro compounds can be irritants and are potentially harmful if ingested, inhaled, or absorbed through the skin.[5] Refer to the Safety Data Sheet (SDS) for specific handling and disposal information for all reagents used in the synthesis.
Conclusion
Ethyl 7-nitro-1,3-benzodioxole-5-carboxylate is a strategically designed chemical building block with significant potential for medicinal chemistry and organic synthesis. Its regioselective synthesis, enabled by starting from a pre-functionalized catechol, provides a reliable route to this valuable intermediate. The presence of orthogonal functional groups—a reducible nitro group and a modifiable ester—offers chemists a versatile platform for creating diverse libraries of novel compounds. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and utilize this compound in their drug discovery and development endeavors.
References
- The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
-
Kamel, F. M. (n.d.). THE SYNTHESIS OF SOME DERIVATIVES OF 3,4-METHYLENEDIOXYBENZENE. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1,3-Benzodioxole, 5-nitro-. PubChem. Available at: [Link]
-
Micale, N., Zappalà, M., & Grasso, S. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Il Farmaco, 57(10), 853–859. ResearchGate. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). 1,3-Benzodioxole, 5-nitro-. NIST Chemistry WebBook. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ETHYL 3-AMINO-4-(METHYLAMINO)BENZOATE synthesis - chemicalbook [chemicalbook.com]
- 4. Buy 3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-1H-indole (EVT-2617275) | 380192-83-6 [evitachem.com]
- 5. 1,3-Benzodioxole, 5-nitro- | C7H5NO4 | CID 75798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. 1,3-Benzodioxole, 5-nitro- [webbook.nist.gov]
